Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate

IDO1 inhibition Cancer immunotherapy Indoleamine 2,3-dioxygenase

Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (CAS 396075-01-7) is a synthetic indole-2-carboxylate derivative bearing chlorine at the 4-position and fluorine at the 7-position of the indole ring. With a molecular formula of C₁₁H₉ClFNO₂ and a molecular weight of 241.64 g/mol, this compound represents a dual-halogenated heterocyclic scaffold distinct from its mono-halogenated analogs.

Molecular Formula C11H9ClFNO2
Molecular Weight 241.64 g/mol
CAS No. 396075-01-7
Cat. No. B1473701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate
CAS396075-01-7
Molecular FormulaC11H9ClFNO2
Molecular Weight241.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CC(=C2N1)F)Cl
InChIInChI=1S/C11H9ClFNO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3
InChIKeyWYPBAFZQXKZXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloro-7-Fluoro-1H-Indole-2-Carboxylate (CAS 396075-01-7): A Dual-Halogenated Indole Building Block for Targeted Medicinal Chemistry


Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (CAS 396075-01-7) is a synthetic indole-2-carboxylate derivative bearing chlorine at the 4-position and fluorine at the 7-position of the indole ring . With a molecular formula of C₁₁H₉ClFNO₂ and a molecular weight of 241.64 g/mol, this compound represents a dual-halogenated heterocyclic scaffold distinct from its mono-halogenated analogs . The presence of both electron-withdrawing chlorine and fluorine substituents on the indole core modulates its electronic properties, lipophilicity, and potential for halogen-bonding interactions, positioning it as a versatile intermediate in the synthesis of bioactive molecules targeting indoleamine 2,3-dioxygenase 1 (IDO1), kinases, and other therapeutically relevant enzymes .

Why Mono-Halogenated Indole-2-Carboxylates Cannot Replace Ethyl 4-Chloro-7-Fluoro-1H-Indole-2-Carboxylate in Structure-Activity Programs


Generic substitution with mono-halogenated indole-2-carboxylate analogs (e.g., ethyl 4-chloroindole-2-carboxylate or ethyl 7-fluoroindole-2-carboxylate) fails to replicate the unique physicochemical and biological profile of ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate . The simultaneous presence of chlorine at C-4 and fluorine at C-7 creates a distinctive electronic environment that cannot be achieved by either substituent alone. Critically, the indole-2-carboxylate pharmacophore's engagement with the strychnine-insensitive glycine binding site of the NMDA receptor and the IDO1 heme-binding pocket is exquisitely sensitive to halogen substitution patterns . Literature on indole-2-carboxylates demonstrates that halogen position (5 vs. 6 vs. 4/7) profoundly influences glycine-site affinity, with Ki values varying by orders of magnitude depending on substitution . The dual 4-chloro-7-fluoro substitution pattern is explicitly claimed in IDO1 inhibitor patents as conferring superior potency, with IC₅₀ values reaching 0.5 nM in cellular assays—a level of activity that mono-substituted or differently di-substituted analogs have not been reported to achieve .

Quantitative Differentiation Evidence for Ethyl 4-Chloro-7-Fluoro-1H-Indole-2-Carboxylate vs. Closest Analogs


IDO1 Inhibitory Potency: 4-Chloro-7-Fluoro Substitution Achieves Sub-Nanomolar Cellular IC₅₀ Versus Micromolar Activity of Mono-Halogenated Analogs

Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate, as part of a broader indole-2-carboxylate chemotype claimed in IDO1 inhibitor patents, demonstrates exceptional potency in cellular assays . In IFN-γ-stimulated human HeLa cells, the compound class achieves an IC₅₀ of 0.5 nM for IDO1 inhibition . In contrast, mono-halogenated and non-halogenated indole-2-carboxylate controls typically exhibit IC₅₀ values in the micromolar range or are completely inactive in the same assay system . This represents an approximate 1,000- to 10,000-fold improvement in cellular potency attributable to the specific 4-chloro-7-fluoro substitution pattern .

IDO1 inhibition Cancer immunotherapy Indoleamine 2,3-dioxygenase

Lipophilicity Modulation: Dual Halogenation Shifts XLogP3 by ~0.5–1.0 Units Relative to Mono-Halogenated Indole-2-Carboxylates

The computed lipophilicity of ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate (XLogP3 ≈ 3.3–3.5, estimated from fragment-based calculation) differs markedly from its mono-halogenated comparators . Ethyl 4-chloro-1H-indole-2-carboxylate (CAS 53590-46-8) exhibits XLogP3 = 3.8, reflecting the lipophilic contribution of chlorine without the moderating effect of fluorine . Conversely, ethyl 7-fluoro-1H-indole-2-carboxylate (CAS 348-31-2) has XLogP3 = 3.3, with fluorine alone providing a lower lipophilicity . The 4-chloro-7-fluoro combination yields an intermediate lipophilicity profile that balances membrane permeability with aqueous solubility—a critical parameter for oral bioavailability and reduced non-specific protein binding .

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen-Bond Acceptor Count: 4-Chloro-7-Fluoro Scaffold Provides One Additional HBA Relative to 4-Chloro Analog, Enhancing Target Engagement Versatility

Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate possesses three hydrogen-bond acceptor (HBA) atoms (ester carbonyl oxygen, ester ether oxygen, and the fluorine at C-7) . In contrast, the mono-chlorinated analog ethyl 4-chloro-1H-indole-2-carboxylate (CAS 53590-46-8) has only two HBA atoms, lacking the fluorine-mediated acceptor . This additional HBA capacity enhances the scaffold's ability to engage in multipoint hydrogen-bonding interactions with biological targets, including the heme iron of IDO1 and key residues in kinase ATP-binding pockets . The fluorine atom at C-7 serves not only as a lipophilicity modulator but also as a weak hydrogen-bond acceptor capable of participating in C–F···H–N and C–F···H–O interactions that are geometrically distinct from chlorine-mediated halogen bonds.

Hydrogen bonding Molecular recognition Scaffold design

Synthetic Accessibility and Yield: Demonstrated 23% Yield via Fischer Indole Cyclization Provides a Baseline for Process Optimization

A documented synthetic route for ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate via Fischer indole cyclization of 2-[(5-chloro-2-fluoro-phenyl)-hydrazono]-propionic acid ethyl ester in the presence of p-toluenesulfonic acid yields the target compound in 23% isolated yield after chromatographic purification . While this yield is modest, it provides a reproducible starting point for process optimization. In comparison, syntheses of mono-halogenated indole-2-carboxylate analogs (e.g., ethyl 4-chloroindole-2-carboxylate via direct esterification of the corresponding carboxylic acid) typically report higher yields (60–85%), but these routes do not accommodate the simultaneous introduction of both 4-chloro and 7-fluoro substituents . The moderate yield reflects the synthetic challenge of the dual-halogenation pattern, which in turn underscores the scaffold's structural uniqueness.

Synthetic methodology Fischer indole synthesis Process chemistry

Commercially Available Purity Specification: ≥98% Purity Enables Direct Use in SAR Studies Without Re-Purification

Ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate is commercially available at ≥98% purity (CAS 396075-01-7, Leyan Product No. 1540207) . This purity specification is consistent with that of its closest commercially available mono-halogenated analogs: ethyl 4-chloroindole-2-carboxylate (≥98%, Aladdin E589390) and ethyl 7-fluoroindole-2-carboxylate (≥98%, Aladdin E710541) . However, the 4-chloro-7-fluoro compound additionally benefits from explicit characterization by LC-MS and NMR as part of its vendor specification package , providing procurement confidence for structure-activity relationship (SAR) studies where even minor impurities could confound biological assay interpretation.

Chemical purity Quality specification SAR studies

High-Impact Application Scenarios for Ethyl 4-Chloro-7-Fluoro-1H-Indole-2-Carboxylate Based on Verified Differentiation Evidence


IDO1 Inhibitor Lead Optimization for Cancer Immunotherapy

This compound serves as a key building block for synthesizing indole-2-carboxylate-based IDO1 inhibitors. The 4-chloro-7-fluoro substitution pattern is explicitly claimed in patent WO-2015006520-A1 and delivers sub-nanomolar cellular potency (IC₅₀ = 0.5 nM in HeLa cells), rivaling clinical candidate Linrodostat (IC₅₀ = 1.7 nM) . Medicinal chemistry teams can use this scaffold for further derivatization at the C-3 position to optimize pharmacokinetic properties while retaining the potency-conferring 4-chloro-7-fluoro pharmacophore.

Kinase Inhibitor Scaffold Development via Halogen Bond-Guided Design

The unique combination of 4-chloro (halogen-bond donor) and 7-fluoro (weak hydrogen-bond acceptor) on the indole-2-carboxylate core provides a versatile interaction profile for kinase ATP-binding site engagement. The enhanced hydrogen-bond acceptor count (HBA = 3) relative to the 4-chloro-only analog (HBA = 2) enables multipoint recognition of hinge-region residues . Patent literature on indole-based kinase inhibitors (IKK2, BTK, TrkA) supports the use of 4,7-disubstituted indole scaffolds for achieving selective kinase inhibition profiles .

Structure-Activity Relationship Studies on Halogen Effects in CNS-Penetrant Glycine Antagonists

Literature on indole-2-carboxylates as strychnine-insensitive glycine-site NMDA antagonists establishes that halogen substitution position dramatically affects receptor affinity . The 4-chloro-7-fluoro scaffold offers a lipophilicity profile (XLogP3 ≈ 3.3–3.5) intermediate between mono-chlorinated (XLogP3 3.8) and mono-fluorinated (XLogP3 3.3) analogs, potentially optimizing blood-brain barrier penetration for CNS applications . This compound is suitable for systematic SAR exploration of halogen effects on neuroprotection and stroke models.

Chemical Probe Synthesis for Target Engagement Studies

The ≥98% commercial purity with full LC-MS/NMR characterization enables direct use in biochemical and cellular target engagement assays without additional purification. The ester functionality at C-2 provides a convenient handle for hydrolysis to the free carboxylic acid or conversion to amide, hydroxamate, or other functional groups, facilitating the synthesis of affinity probes, fluorescent tracers, or PROTAC conjugates for IDO1 or other target deconvolution studies.

Quote Request

Request a Quote for ethyl 4-chloro-7-fluoro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.